molecular formula C17H20N2O2 B4521161 N-(4-isobutoxyphenyl)-N'-phenylurea

N-(4-isobutoxyphenyl)-N'-phenylurea

Cat. No.: B4521161
M. Wt: 284.35 g/mol
InChI Key: VLILAJNMNJUTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isobutoxyphenyl)-N'-phenylurea is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.152477885 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Degradation and Soil Interaction

Studies on related phenylurea compounds provide insights into their environmental fate and interaction with soil microbes. For example, isoproturon, a phenylurea herbicide, undergoes microbial degradation in soil, showcasing the complex interactions between these chemicals and soil microbiota. This degradation is crucial for assessing their environmental impact and leaching risk to groundwater resources. Furthermore, the presence of specific microbial populations capable of degrading phenylurea herbicides indicates a potential for bioremediation strategies in contaminated soils (Alletto et al., 2006; Sørensen et al., 2003).

Pharmacological Insights and Medical Applications

The study of N'-phenyl-N-hydroxyureas, compounds structurally similar to N-(4-isobutoxyphenyl)-N'-phenylurea, reveals their inhibitory activities on human carbonic anhydrases, particularly targeting tumor-associated isoforms. This suggests a potential application in antitumor studies, highlighting the pharmacological relevance of phenylurea derivatives in cancer research (Bozdağ et al., 2018).

Agricultural and Horticultural Enhancements

In agriculture, diphenylurea derivatives have been shown to induce somatic embryogenesis in Citrus species, demonstrating their potential as growth regulators to enhance plant development and propagation. This application underscores the utility of phenylurea derivatives in improving crop production and genetic studies (Carra et al., 2006).

Environmental Pollution and Bioremediation

Phenylurea herbicides, including compounds similar to this compound, are subject to environmental scrutiny due to their persistence and potential for water contamination. Studies on their biodegradation and the effects of microbial action in soil and water systems highlight the importance of understanding and mitigating their environmental impact. The development of effective bioremediation strategies to manage and reduce the pollution caused by these chemicals is a critical area of research (Badawi et al., 2009; Villaverde et al., 2012).

Properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13(2)12-21-16-10-8-15(9-11-16)19-17(20)18-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLILAJNMNJUTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.